molecular formula C19H15NO4 B5488546 4-(4-METHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

4-(4-METHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

Cat. No.: B5488546
M. Wt: 321.3 g/mol
InChI Key: JSGQDAZLTIOHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a heterocyclic compound that belongs to the pyranoquinoline family This compound is characterized by its unique structure, which includes a pyrano ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can be achieved through a multi-component reaction involving aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum’s acid. This reaction is typically catalyzed by L-proline, which facilitates the formation of the desired product under mild conditions . The reaction conditions include:

    Catalyst: L-proline

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the multi-component reaction approach provides a scalable and efficient route for its synthesis. The use of L-proline as a catalyst is advantageous due to its cost-effectiveness and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, hydrogenated pyranoquinolines, and substituted aromatic compounds.

Scientific Research Applications

4-(4-METHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but its quinoline moiety suggests potential interactions with DNA and proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Quinolinyl-pyrazoles

Uniqueness

4-(4-METHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is unique due to its fused pyranoquinoline structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-23-12-8-6-11(7-9-12)14-10-16(21)24-18-13-4-2-3-5-15(13)20-19(22)17(14)18/h2-9,14H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGQDAZLTIOHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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